molecular formula C15H14ClNNaO3 B8650794 Zomepirac sodium salt

Zomepirac sodium salt

Cat. No.: B8650794
M. Wt: 314.72 g/mol
InChI Key: HAHQPTOOUJYZKK-UHFFFAOYSA-N
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Description

Zomepirac sodium salt is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a p-chlorobenzoyl group and a sodium salt of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zomepirac sodium salt typically involves the acylation of 1,4-dimethylpyrrole with p-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with sodium hydroxide to form the sodium salt of the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Zomepirac sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the p-chlorobenzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Zomepirac sodium salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Zomepirac sodium salt involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar acetic acid moiety.

    p-Chlorobenzoic acid: Shares the p-chlorobenzoyl group but lacks the pyrrole ring.

Uniqueness

Zomepirac sodium salt is unique due to its combination of a pyrrole ring and a p-chlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClNNaO3

Molecular Weight

314.72 g/mol

InChI

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);

InChI Key

HAHQPTOOUJYZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl.[Na]

Origin of Product

United States

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